
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxadiazole ring attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the synthesized benzofuran core with the oxadiazole ring and introducing the carboxamide group through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the benzofuran core undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid derivative.
Example Reaction:
5 Fluoro 3 methyl carboxamideKMnO4/H+5 Fluoro 3 carboxy carboxamide+H2O
This reaction is critical for introducing polar functional groups, enhancing solubility for pharmaceutical applications.
Reduction Reactions
The carboxamide group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).
Example Reaction:
CONH oxadiazole LiAlH4 CH2NH oxadiazole +H2O
Reduction products are intermediates for synthesizing secondary amines or heterocyclic derivatives.
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitution reactions. The methyl group at the 4-position of the oxadiazole is susceptible to displacement by nucleophiles (e.g., amines, thiols) .
Reagent | Conditions | Product |
---|---|---|
Ethylenediamine | Reflux in EtOH, 12 hr | 4-Amino-1,2,5-oxadiazole derivative |
Sodium thiophenate | DMF, 80°C, 6 hr | 4-(Phenylthio)-1,2,5-oxadiazole derivative |
This versatility enables structural diversification for drug discovery .
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine byproducts:
Acidic Hydrolysis:
CONH oxadiazole HCl H2O COOH+H2N oxadiazole
Basic Hydrolysis:
CONH oxadiazole NaOH H2O COO−Na++H2N oxadiazole
Hydrolysis studies confirm the compound's stability profile in biological environments.
Comparative Reactivity with Analogs
Structural analogs highlight the role of fluorine and methyl groups in modulating reactivity :
Compound | Reactivity Feature | Key Difference |
---|---|---|
5-Chloro-3-methyl-...-carboxamide | Faster nucleophilic substitution at oxadiazole | Chlorine’s higher electronegativity |
5-Fluoro-3-phenyl-...-carboxamide | Enhanced resistance to hydrolysis | Steric hindrance from phenyl group |
N-(4-Methoxyphenyl)-...-carboxamide | Reduced oxidation rates | Electron-donating methoxy group |
Fluorine’s electron-withdrawing effect increases electrophilicity at the oxadiazole ring, accelerating substitution reactions compared to chlorine analogs .
Mechanistic Insights
-
Oxadiazole Reactivity: The 1,2,5-oxadiazole ring acts as an electron-deficient heterocycle, facilitating nucleophilic attacks at the 4-position .
-
Benzofuran Stability: The benzofuran core remains intact under most conditions due to aromatic stabilization, directing modifications to peripheral functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating the development of novel compounds with desired properties.
Biology
The compound has been extensively studied for its biological activities, which include:
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various pathogens.
- Antifungal Activity : Research has shown potential antifungal effects, making it a candidate for further investigation in antifungal drug development.
- Anticancer Properties : The compound's structure suggests it may interact with specific molecular targets involved in cancer progression.
Medicine
In medical research, this compound is being investigated for its therapeutic applications, particularly in drug development aimed at targeting specific diseases. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways.
- Receptor Modulation : It could modulate receptor activity on cell surfaces or within cells.
- Gene Expression Influence : There is potential for affecting gene expression related to various biological processes.
Anticancer Activity
A significant area of research involves the anticancer properties of this compound:
-
MAO-B Inhibition :
- Studies have indicated that modifications to the benzofuran structure enhance MAO-B inhibitory activity. Compounds with fluorine substitutions showed increased selectivity and potency against MAO-B compared to non-fluorinated versions.
-
PLK4 Inhibition :
- In vitro assays demonstrated that compounds targeting polo-like kinase 4 (PLK4) resulted in reduced cell viability across several cancer cell lines. The mechanism involved centrosome removal leading to p53 stabilization and subsequent cell cycle arrest.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-3-carboxamide
- 5-chloro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
- 5-fluoro-3-methyl-N-(4-methyl-1,2,5-thiadiazol-3-yl)-1-benzofuran-2-carboxamide
Uniqueness
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is unique due to the specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C13H10FN3O3
- Molecular Weight : 275.24 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.34 (indicating moderate lipophilicity) .
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer effects. Specifically, this compound has shown promising results against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays :
- The compound was tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. It exhibited cytotoxic activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- In a comparative study, the compound demonstrated greater cytotoxicity than doxorubicin in some cases, particularly against leukemia cell lines (CEM-13 and U-937) .
-
Mechanism of Action :
- Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-dependent mechanisms. This suggests that it may trigger programmed cell death effectively in tumor cells .
- Molecular docking studies revealed strong interactions between the compound and target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the oxadiazole ring and the benzofuran moiety significantly influence biological activity:
- Substituent Effects : The presence of fluorine and methyl groups enhances lipophilicity and cellular uptake, which correlates with increased cytotoxicity .
- Comparative Analysis : Other oxadiazole derivatives were evaluated alongside this compound, with variations in substituents leading to differing levels of activity against various cancer types .
Data Summary
Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15.63 | Apoptosis induction via p53 pathway |
Doxorubicin | MCF-7 | 10.38 | DNA intercalation and topoisomerase inhibition |
Other Oxadiazole Derivatives | Varies | 0.12 – 2.78 | Apoptosis induction |
Properties
CAS No. |
872868-48-9 |
---|---|
Molecular Formula |
C13H10FN3O3 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H10FN3O3/c1-6-9-5-8(14)3-4-10(9)19-11(6)13(18)15-12-7(2)16-20-17-12/h3-5H,1-2H3,(H,15,17,18) |
InChI Key |
ZMZNGMQKIREVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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